molecular formula C16H15BrO2 B14612085 Ethanone, 2-(4-bromophenoxy)-1-(4-ethylphenyl)- CAS No. 60642-74-2

Ethanone, 2-(4-bromophenoxy)-1-(4-ethylphenyl)-

Cat. No.: B14612085
CAS No.: 60642-74-2
M. Wt: 319.19 g/mol
InChI Key: FYPHOJOGPNYPRK-UHFFFAOYSA-N
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Description

Ethanone, 2-(4-bromophenoxy)-1-(4-ethylphenyl)- is an organic compound with a complex structure that includes both bromophenoxy and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(4-bromophenoxy)-1-(4-ethylphenyl)- typically involves the reaction of 4-bromophenol with 4-ethylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-bromophenol attacks the carbonyl carbon of 4-ethylbenzoyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(4-bromophenoxy)-1-(4-ethylphenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Amines, Thiols, Sodium hydride (NaH)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Ethanone, 2-(4-bromophenoxy)-1-(4-ethylphenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethanone, 2-(4-bromophenoxy)-1-(4-ethylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **Ethanone, 2-(4-chlorophenoxy)-1-(4-ethylphenyl)-
  • **Ethanone, 2-(4-fluorophenoxy)-1-(4-ethylphenyl)-
  • **Ethanone, 2-(4-methylphenoxy)-1-(4-ethylphenyl)-

Uniqueness

Ethanone, 2-(4-bromophenoxy)-1-(4-ethylphenyl)- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents.

Properties

CAS No.

60642-74-2

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-(4-ethylphenyl)ethanone

InChI

InChI=1S/C16H15BrO2/c1-2-12-3-5-13(6-4-12)16(18)11-19-15-9-7-14(17)8-10-15/h3-10H,2,11H2,1H3

InChI Key

FYPHOJOGPNYPRK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)Br

Origin of Product

United States

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